REACTION_CXSMILES
|
C[Si](C)(C)C#CC[N:6]=[C:7]([C:9]1C=[CH:13][CH:12]=[CH:11][CH:10]=1)[O-].C([N-:20]C(C)C)(C)C.[Li+].C([N-]C(C)C)(C)C.C([Li])CCC.Cl[C:38]([O:40]C)=[O:39]>O1CCCC1.[Cl-].[Na+].O.CCOCC>[C:12]([C:11]([NH2:20])([CH2:10][CH2:9][CH2:7][NH2:6])[C:38]([OH:40])=[O:39])#[CH:13] |f:1.2,7.8.9|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
N-(3-trimethylsilylprop-2-ynyl)benzenecarboximidate
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CCN=C([O-])C1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
diisopropylamide
|
Quantity
|
6.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
N-(3-bromopropyl)benzylimine
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.67 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at -70° C. for 51/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
ADDITION
|
Details
|
300 ml of 3 N HCl is added to the resulting residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling the mixture
|
Type
|
WASH
|
Details
|
is washed well with methylene chloride
|
Type
|
WASH
|
Details
|
washed again
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water
|
Type
|
WASH
|
Details
|
eluting with 1 M NH4OH which
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C(C(=O)O)(CCCN)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |